7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline
Overview
Description
7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline: is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is widely recognized for its bronchodilator properties, making it a common treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the pyrrolidinyl group to theophylline enhances its pharmacological profile, potentially offering improved therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline typically involves the reaction of theophylline with epichlorohydrin to form 7-(2-hydroxy-3-chloropropyl)theophylline. This intermediate is then reacted with pyrrolidine to yield the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to maintain consistency and quality. The final product is usually purified through recrystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridine as a base in an organic solvent.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific receptors and enzymes makes it a valuable tool for investigating biochemical pathways.
Medicine: Medically, this compound is explored for its potential to treat respiratory diseases more effectively than theophylline alone. Its enhanced pharmacological properties may offer better therapeutic outcomes with fewer side effects .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as an additive in certain chemical processes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline involves several pathways:
Phosphodiesterase Inhibition: Similar to theophylline, this compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells.
Adenosine Receptor Antagonism: It acts as an antagonist to adenosine receptors, which helps in reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: This action contributes to its anti-inflammatory effects by modulating gene expression.
Comparison with Similar Compounds
Theophylline: The parent compound, known for its bronchodilator effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Dyphylline: A derivative of theophylline with a similar mechanism of action but different pharmacokinetics.
Uniqueness: 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline stands out due to the addition of the pyrrolidinyl group, which enhances its pharmacological profile. This modification potentially offers improved therapeutic benefits, such as increased potency and reduced side effects, compared to its parent compound and other derivatives .
Properties
IUPAC Name |
7-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-16-12-11(13(21)17(2)14(16)22)19(9-15-12)8-10(20)7-18-5-3-4-6-18/h9-10,20H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLZSSCIDKBMID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863494 | |
Record name | 7-[2-Hydroxy-3-(pyrrolidin-1-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5135-92-2 | |
Record name | Theophylline, 7-(2-hydroxy-3-(1-pyrrolidinyl)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005135922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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